

# Elzovantinib macrocyclic kinase inhibitor structure

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An In-Depth Technical Guide to Elzovantinib: A Macrocyclic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Elzovantinib** (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological properties, including high potency and the potential to overcome acquired resistance to other kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, **Elzovantinib** is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring MET genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of **Elzovantinib**'s structure, mechanism of action, preclinical data, and clinical development, intended for professionals in the field of oncology and drug discovery.

# **Core Structure and Chemical Properties**

**Elzovantinib** is distinguished by its novel three-dimensional macrocyclic structure, which contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is designed to provide improved metabolic stability and cell permeability compared to more traditional linear inhibitors.[6]

The chemical properties of **Elzovantinib** are summarized below:



Property	Value
IUPAC Name	(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile[10]
Molecular Formula	C20H20FN7O2[10]
Molecular Weight	409.42 g/mol [1]
SMILES	CCN1CC2=C(C=CC(=C2C#N)F)OINVALID- LINKC[10]
Synonyms	TPX-0022, CSF1R-IN-2[1][10]

### **Mechanism of Action**

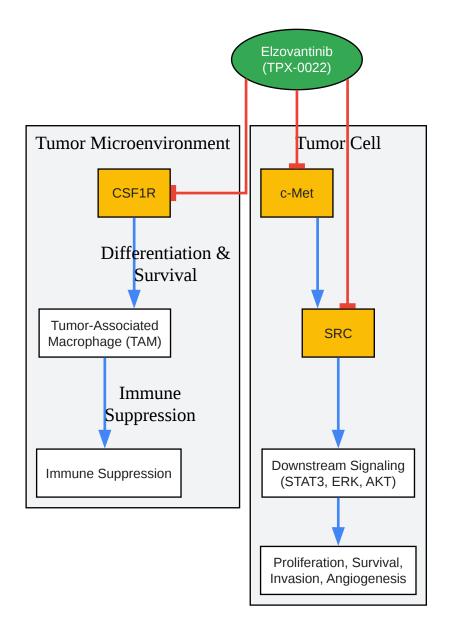
**Elzovantinib** is a potent, ATP-competitive, type I kinase inhibitor that targets three key protooncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

- c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose aberrant activation through mutation, amplification, or overexpression drives tumor cell proliferation, survival, invasion, and angiogenesis.[2][6]
- SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell motility, invasiveness, and survival.[2][10]
- CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on tumor-associated macrophages (TAMs), which play a significant role in suppressing the immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, **Elzovantinib** not only directly halts tumor cell growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals



that **Elzovantinib** binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped" conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[6]



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**Caption: Elzovantinib**'s multi-targeted mechanism of action.

# Preclinical Data In Vitro Potency



**Elzovantinib** demonstrates nanomolar to sub-nanomolar potency against its target kinases in both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Elzovantinib

Assay Type	Target / Cell Line	IC50 Value	Reference
Enzymatic (Cell- free)	c-Met	0.14 nM	[1]
Enzymatic (Cell-free)	SRC	0.12 nM	[1]
Enzymatic (Cell-free)	CSF1R (c-FMS)	0.71 - 0.76 nM	[1][3]
Cell-Based Autophosphorylation	SNU-5, MKN-45 (c- Met)	~1-3 nM	[3]
Cell-Based Autophosphorylation	Ba/F3 ETV6-CSF1R	< 3 nM	[1]

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

## **In Vivo Efficacy**

In mouse xenograft models, orally administered **Elzovantinib** led to significant tumor growth inhibition and regression.

Table 2: In Vivo Efficacy of Elzovantinib in Mouse Models

Animal Model	Treatment	Result	Reference
Patient-Derived Xenograft (PDX) NSCLC (LU2503)	15 mg/kg, PO, BID for 13 days	85% tumor regression	[3]
SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors	5 mg/kg, PO, BID for 10 days	44% tumor growth inhibition	[3]

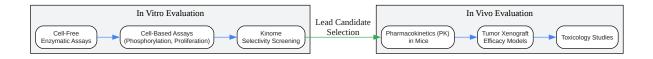


| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67% tumor growth inhibition |[3] |

## **Experimental Protocols**

- Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide substrate, ATP, and Elzovantinib at various concentrations.
- Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- Data Analysis: The percentage of inhibition at each Elzovantinib concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a fourparameter logistic curve.
- Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to ~80% confluency.
- Treatment: Cells are serum-starved and then treated with various concentrations of **Elzovantinib** for a specified time (e.g., 2 hours).
- Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
- Detection: Protein concentration is determined, and equal amounts of protein lysate are analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.
- Data Analysis: The p-Met signal is normalized to the total c-Met signal. The IC₅₀ is calculated based on the dose-dependent reduction in p-Met levels.





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**Caption:** Generalized workflow for preclinical evaluation.

# **Clinical Development**

**Elzovantinib** is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873) for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second study, SHIELD-2, is planned to evaluate **Elzovantinib** in combination with the EGFR inhibitor aumolertinib.[12][13]

## **SHIELD-1 Trial (NCT03993873)**

- Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to evaluate preliminary efficacy in specific patient cohorts.[4][7][11]
- Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.g., MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]
- Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET TKI-naïve patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

Patient Cohort (MET TKI- Naïve)	Confirmed Objective Response Rate (cORR)	Reference
NSCLC with MET alterations	36%	[15]



| Gastric/GEJ Cancer with MET alterations | 33% |[15] |

# **Safety and Tolerability**

Elzovantinib has been generally well-tolerated in the Phase 1 study.

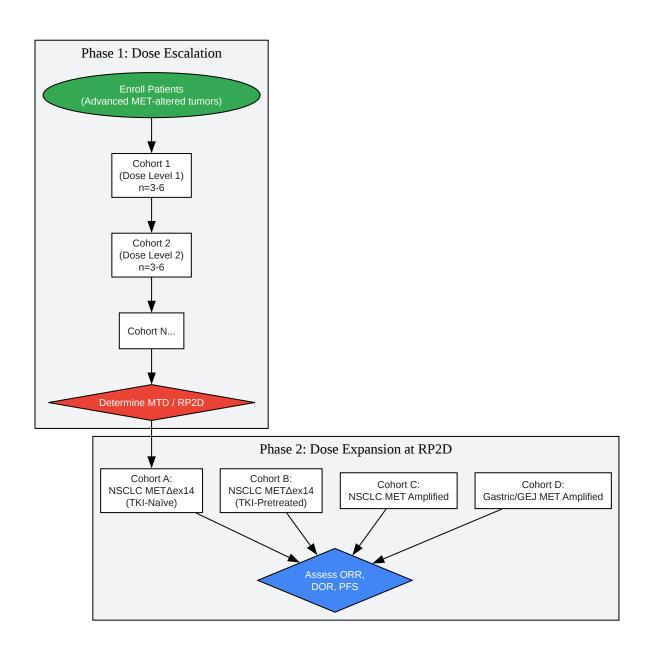
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in SHIELD-1

Adverse Event	Overall Incidence	Grade 1-2 Incidence	Reference
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| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and Grade 2 dizziness at the 120 mg once-daily dose.[15]





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Caption: Logical design of the SHIELD-1 (NCT03993873) clinical trial.



### Conclusion

**Elzovantinib** is a promising, next-generation precision oncology agent characterized by its unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R. Preclinical data have established its high potency and significant anti-tumor activity in vivo. Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting tumor cell growth and modulating the immune microenvironment positions **Elzovantinib** as a compelling candidate for further development, both as a monotherapy and in combination regimens.

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